SPL-707 Achieves 38-Fold Selectivity for SPPL2a over γ‑Secretase, Enabling Clean Target Validation
In a direct high-content imaging (HCA) assay, SPL-707 (compound 40) inhibited human SPPL2a with an IC₅₀ of 0.16 μM, while its IC₅₀ for γ‑secretase (Notch1 cleavage) was 6.1 μM, yielding a 38-fold selectivity window [1]. In contrast, the γ‑secretase inhibitor LY-411575 inhibited SPPL2a at low nanomolar concentrations but suppressed γ‑secretase at subnanomolar levels, resulting in counter‑therapeutic selectivity [2]. SPL-707 also demonstrated 25‑fold selectivity over SPP (IC₅₀ 3.7 μM) and 3‑fold selectivity over SPPL2b (IC₅₀ 0.43 μM) [1].
| Evidence Dimension | IC₅₀ (μM) for SPPL2a vs. γ‑secretase |
|---|---|
| Target Compound Data | SPL‑707: SPPL2a IC₅₀ = 0.16 μM, γ‑secretase IC₅₀ = 6.1 μM |
| Comparator Or Baseline | LY‑411575: SPPL2a IC₅₀ ~0.001 μM (estimated), γ‑secretase IC₅₀ ~0.0001 μM |
| Quantified Difference | SPL‑707 provides 38‑fold selectivity; LY‑411575 is non‑selective |
| Conditions | Human SPPL2a HCA assay (U‑2 OS cells) and γ‑secretase RGA (HEK293 Notch1‑VP16/Gal4) |
Why This Matters
High γ‑secretase selectivity avoids Notch‑mediated intestinal toxicity and skin carcinogenesis observed with non‑selective inhibitors, ensuring that observed immunomodulatory effects are attributable solely to SPPL2a inhibition.
- [1] Velcicky, J., et al. J. Med. Chem. 2018, 61 (3), 865–880 (Table 6). View Source
- [2] Velcicky, J., et al. J. Med. Chem. 2018, 61 (3), 865–880 (Table 1). View Source
